2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine - 1021032-89-2

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Catalog Number: EVT-1728129
CAS Number: 1021032-89-2
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

    Compound Description: FMPPP is a pyrazolopyridine derivative investigated for its anti-proliferative effects against prostate cancer cells. Research indicates that FMPPP induces autophagy and inhibits the mTOR/p70S6K pathway, ultimately leading to the suppression of cancer cell proliferation [].

PF-04455242

    Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs) []. It exhibits promising therapeutic potential for depression and addiction disorders by blocking KOR activation, thereby reducing stress-induced behaviors and attenuating cocaine-seeking behavior in preclinical models [].

N-Methyl-1-(naphthalen-2-yl)propan-2-amine (MNA)

    Compound Description: MNA is a synthetic phenylethylamine abused for its hallucinogenic effects []. Studies have highlighted its potential neurotoxic and cardiotoxic effects. MNA administration to rodents led to behavioral changes like increased spontaneous motion, hyperthermia, and impaired motor coordination []. Additionally, MNA caused shortening of microglia marker IBA-1 in brain tissue, indicating potential disruption of neuronal synapses []. Furthermore, MNA exhibited cardiotoxic potential by prolonging the QT interval, a risk factor for ventricular arrhythmia [].

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It demonstrates promising antitumor activity by inhibiting PERK activation, a key player in tumorigenesis and cancer cell survival [].

Desipramine

    Compound Description: Desipramine [10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine monohydrochloride] is a tricyclic antidepressant. It exhibits anti-inflammatory and antioxidant effects, demonstrating potential in alleviating experimentally induced colitis in rats []. Desipramine's mechanism of action likely involves the inhibition of myeloperoxidase activity, enhancement of reduced glutathione levels, and reduction of pro-inflammatory cytokines like TNF-α and IL-1β [].

Fluoxetine

    Compound Description: Fluoxetine [N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine] is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. Studies highlight its potential anti-inflammatory and antioxidant effects in a rat model of colitis []. Fluoxetine's therapeutic benefits likely involve the modulation of oxidative stress markers and inflammatory mediators in the colon [].

3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

    Compound Description: This compound represents a tricyclic, trifluoromethylated indenopyrazole synthesized through an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine [].

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers

    Compound Description: These diastereomers demonstrate potent fungicidal activity against Phytophthora capsici, with compound 4b exhibiting exceptional efficacy surpassing that of dimethomorph, a commercial fungicide [].

2-Methyl-2-phenyl-propan-1-ol

    Compound Description: This compound is synthesized through the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst [].

3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

    Compound Description: This compound is synthesized from isobenzofuran-1,3-dione through a multistep process involving amidation, oxidation, and iodination [].

1-(2,4-Dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-ene-1-one

    Compound Description: This chalcone derivative displays promising in vivo antimalarial activity against Plasmodium berghii infection in mice, comparable to the efficacy of chloroquine [].

(E,Z)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetate

    Compound Description: This compound, characterized by X-ray crystallography, features two C=N bonds in an E,Z-configuration, with the CF3 group exhibiting disorder over two positions [].

cis- and trans-2-(Methyl/phenyl)-3-(trifluoromethyl)aziridines

    Compound Description: These compounds represent a series of novel nonactivated α-CF3-aziridines synthesized through a stereoselective approach starting from α,α,α-trifluoroketones []. These aziridines exhibit regio- and stereospecific ring-opening reactions with various nucleophiles, highlighting their potential as valuable synthetic intermediates [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

    Compound Description: CHMFL-ABL-053 is a highly potent and selective BCR-ABL/SRC/p38 kinase inhibitor with promising antitumor activity against chronic myeloid leukemia (CML) []. It effectively inhibits BCR-ABL autophosphorylation and downstream signaling, suppressing CML cell proliferation and demonstrating significant antitumor effects in a xenograft mouse model [].

3-(2-Imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-methyl-N-[4-[(4-methyl-1-pipérazinyl)methyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

    Compound Description: Ponatinib is a potent, orally active pan-inhibitor of BCR-ABL kinase, effectively targeting both the native kinase and the T315I gatekeeper mutant, which confers resistance to other BCR-ABL inhibitors [, ]. This efficacy makes ponatinib a valuable therapeutic option for treating CML, particularly in cases resistant to other therapies [, ].

1-{2-Methyl-[5-(4-trifluoromethyl)phenyl-3-thienyl]}-2-{[2-methyl-5-(3-chlorine)phenyl]-3-thienyl}perfluorocyclopentene

    Compound Description: This novel unsymmetrical diarylethene exhibits photochromic properties, changing from colorless to blue upon irradiation with UV light [, ]. This property makes it a potential candidate for applications in photochromic materials.

2-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one

    Compound Description: This compound is synthesized by reacting [(Z)-1-phenylmethylidene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}amine with mercaptoacetic acid [].

    Compound Description: This compound is synthesized via reductive amination of 1-[3-trifluoromethyl)phenyl]-2-acetone and benzoic acid amino ethyl ester hydrochloride [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound is synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate [].

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-N-methyl-2-carboxamide monohydrate

    Compound Description: This compound, described in a patent, represents a novel chemical entity with potential pharmaceutical applications [].

    Compound Description: These two compounds, BO1 and BO2 respectively, are Mannich bases synthesized and characterized using spectroscopic methods. They exhibit significant antimicrobial activity against a range of gram-positive, gram-negative bacteria, and fungi, comparable to standard antibiotics []. Furthermore, BO1 and BO2 demonstrate potent antioxidant activity in vitro, effectively scavenging free radicals and inhibiting peroxide oxidation [].

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, demonstrating efficacy as an HIV-1 inhibitor by blocking viral entry into target cells [].

    Compound Description: This compound, characterized by X-ray crystallography, exhibits a distinct crystal structure influenced by the presence of a trifluoromethyl group and a thiophene ring [, ].

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl)urea and its monomethyl regioisomer

    Compound Description: Reaction of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea with methyl iodide yielded a specific monomethyl regioisomer, while another remained elusive [].

N-(4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl)amine

    Compound Description: This compound is an identified impurity in the synthesis of the antibacterial drug sulfamethizole []. It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the drug's synthesis [].

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

    Compound Description: This compound exhibits antitumor activity by inhibiting the proliferation of A549 and BGC-823 cancer cell lines [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

    Compound Description: DPC 423 undergoes extensive metabolism in various species, including unusual metabolic pathways leading to the formation of unique metabolites []. These metabolites, characterized using LC/MS, LC/NMR, and high-field NMR, provide insights into the compound's disposition and potential toxicological implications [].

28. 3-Methyl-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyrazol-5-one* Compound Description: This compound, an edaravone analog, demonstrates significant radioprotective effects []. While the exact mechanism remains unclear, it might involve scavenging free radicals generated by ionizing radiation, thereby protecting cells from damage [].

    (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

      Compound Description: JNJ 54166060 is a potent and orally active P2X7 receptor antagonist []. It exhibits promising efficacy in preclinical models, reducing inflammatory responses and offering therapeutic potential for various inflammatory diseases [].

    1,3-Diphenyl-3-(phenylthio)propan-1-ones

      Compound Description: These compounds, designed as β-aryl-β-mercapto ketones, show promise as cytotoxic agents against cancer cells []. Their anticancer activity is attributed to their ability to target specific proteins or pathways involved in cancer cell growth and survival []. Modifications to this core structure, such as introducing basic side chains or specific substituents, can significantly influence their potency and selectivity towards different cancer cell lines [, ].

    2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives

      Compound Description: These compounds, designed as febuxostat analogs, exhibit dual activity as xanthine oxidase inhibitors and free radical scavengers []. This dual action makes them promising candidates for treating gout and other conditions associated with elevated uric acid levels and oxidative stress [].

      Compound Description: These derivatives, synthesized from natural and non-natural amino acids, exhibit potent fungicidal activity against Phytophthora capsici, surpassing the efficacy of some commercial fungicides []. The presence of specific substituents on the phenylthio group significantly influences their potency, indicating the potential for optimizing their fungicidal activity through structural modifications [].

    33. S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)* Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats have shown that S-4 is rapidly absorbed, slowly cleared, and has a moderate volume of distribution, making it a promising candidate for clinical development [].

      34. N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)* Compound Description: FLU-1-N-OH is a newly identified metabolite of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer []. It is formed from the further metabolism of another flutamide metabolite, 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), by CYP3A4 in the liver []. While FLU-1-N-OH is detected in the urine of prostate cancer patients treated with flutamide, its role in flutamide-induced hepatotoxicity remains unclear [].

      Properties

      CAS Number

      1021032-89-2

      Product Name

      2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

      IUPAC Name

      2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

      Molecular Formula

      C11H14F3N

      Molecular Weight

      217.23 g/mol

      InChI

      InChI=1S/C11H14F3N/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10H,15H2,1-2H3

      InChI Key

      CXPBPAWRMVONLK-UHFFFAOYSA-N

      SMILES

      CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N

      Canonical SMILES

      CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.